PD 114595

Description

Properties

CAS No. |

94636-28-9 |

|---|---|

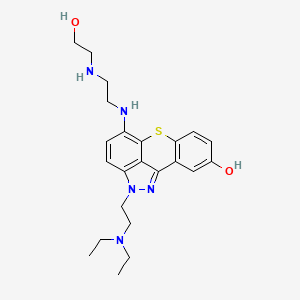

Molecular Formula |

C23H31N5O2S |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

14-[2-(diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol |

InChI |

InChI=1S/C23H31N5O2S/c1-3-27(4-2)12-13-28-19-7-6-18(25-10-9-24-11-14-29)23-21(19)22(26-28)17-15-16(30)5-8-20(17)31-23/h5-8,15,24-25,29-30H,3-4,9-14H2,1-2H3 |

InChI Key |

DOMGIMOQNJMAQB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C3C(=C(C=C2)NCCNCCO)SC4=C(C3=N1)C=C(C=C4)O |

Appearance |

Solid powder |

Other CAS No. |

94636-28-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PD-114595; PD114595; PD 114595 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of PD 114595

For Immediate Release

ANN ARBOR, MI – In a significant advancement for oncology research, the detailed mechanism of action of PD 114595, a potent benzothiopyranoindazole-based anticancer agent, has been elucidated. This technical guide provides an in-depth analysis of its core functions, experimental validation, and the intricate signaling pathways it disrupts, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound, alongside its structural analogs CI-958 and PD 121373, represents a novel class of chemotherapeutic compounds designed as chromophore-modified anthracenedione derivatives. A key design feature of this class is the removal of the quinone moiety, which is implicated in the cardiotoxicity of clinically used anthracyclines. The primary mechanism of action of this compound is the direct interaction with and intercalation into cellular DNA.

Core Mechanism: DNA Intercalation and Its Consequences

The foundational activity of this compound is its ability to insert itself between the base pairs of the DNA double helix. This intercalation event has been quantified, with the benzothiopyranoindazole class of compounds exhibiting a high binding affinity to DNA.

| Parameter | Value | Reference |

| Intrinsic Association Constant (K) | 3 - 4 x 10⁵ M⁻¹ | [1] |

| DNA Unwinding Angle | ~18° | [1] |

Table 1: Quantitative DNA Binding Parameters for Benzothiopyranoindazoles.

This physical disruption of the DNA structure triggers a cascade of cellular events, ultimately leading to cytotoxicity in cancer cells. The primary consequences of this compound-mediated DNA intercalation are:

-

Inhibition of Nucleic Acid Synthesis: The presence of this compound within the DNA helix obstructs the progression of DNA and RNA polymerases, leading to a potent and dose-dependent inhibition of both DNA and RNA synthesis.[1]

-

Induction of DNA Strand Breaks: The distortion of the DNA helix by this compound results in the formation of both single- and double-strand breaks. These lesions are generated in a time- and concentration-dependent manner in L1210 leukemia cells.[1]

-

Impaired DNA Repair: Critically, the DNA damage induced by this compound is not efficiently repaired by cellular mechanisms. Studies have shown that the repair of these lesions is either very slow or does not occur at all within a two-hour timeframe following drug removal.[1]

Putative Secondary Mechanism: Topoisomerase II Inhibition

While direct DNA intercalation is the primary established mechanism, the structural similarity of benzothiopyranoindazoles to other DNA intercalators like anthrapyrazoles, which are known topoisomerase II inhibitors, strongly suggests a secondary mechanism of action. Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication and transcription. Intercalators can trap the topoisomerase II-DNA cleavage complex, leading to permanent DNA double-strand breaks and triggering apoptosis. This mode of action would classify this compound as a potential topoisomerase II poison . Further experimental validation is required to definitively confirm and quantify the topoisomerase II inhibitory activity of this compound.

Signaling Pathways and Cellular Fate

The culmination of DNA intercalation, inhibition of nucleic acid synthesis, and the generation of irreparable DNA strand breaks activates cellular stress response pathways, ultimately leading to programmed cell death (apoptosis).

Experimental Protocols

The following outlines the key experimental methodologies employed to elucidate the mechanism of action of this compound and its analogs.

L1210 Leukemia Cell Culture

Murine L1210 leukemia cells are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

DNA Intercalation Assay (Viscosity Measurement)

The intercalation of this compound into DNA can be assessed by measuring the change in the viscosity of a DNA solution.

-

Prepare solutions of calf thymus DNA in a suitable buffer (e.g., Tris-HCl, NaCl).

-

Measure the initial viscosity of the DNA solution using a viscometer.

-

Add increasing concentrations of this compound to the DNA solution and allow it to equilibrate.

-

Measure the viscosity at each concentration. An increase in viscosity is indicative of DNA lengthening due to intercalation.

Inhibition of DNA and RNA Synthesis Assay

The effect of this compound on nucleic acid synthesis is determined by measuring the incorporation of radiolabeled precursors.

-

Culture L1210 cells to a logarithmic growth phase.

-

Incubate the cells with varying concentrations of this compound for a defined period.

-

Add ³H-thymidine (for DNA synthesis) or ³H-uridine (for RNA synthesis) to the cell cultures and incubate for a short period.

-

Harvest the cells and precipitate the macromolecules (including DNA and RNA).

-

Measure the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of synthesis.

DNA Strand Break Analysis

DNA strand breaks can be detected and quantified using techniques such as alkaline elution or the comet assay.

-

Treat L1210 cells with this compound for various times and at different concentrations.

-

For alkaline elution, cells are lysed on a filter, and the DNA is eluted under alkaline conditions. The rate of elution is proportional to the number of strand breaks.

-

For the comet assay, individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of damage.

Conclusion

This compound exerts its potent anticancer activity primarily through DNA intercalation, leading to the inhibition of essential cellular processes such as DNA replication and transcription, and the induction of difficult-to-repair DNA strand breaks. The likely secondary mechanism involving the poisoning of topoisomerase II further contributes to its cytotoxicity. The reduced potential for cardiotoxicity compared to traditional anthracyclines makes the benzothiopyranoindazole scaffold a promising area for the development of novel and safer cancer therapeutics. This guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound, serving as a foundational resource for ongoing and future research in this field.

References

An In-depth Technical Guide to the Benzothiopyrano-indazole Class of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiopyrano-indazole class of compounds represents a significant development in the search for novel anticancer agents. These synthetic molecules are structurally related to the anthracenedione class of chemotherapy drugs, such as mitoxantrone. A key design feature of the benzothiopyrano-indazoles is the replacement of the quinone moiety, which is associated with the cardiotoxicity of anthracyclines, potentially offering a safer therapeutic window.[1] This class of compounds has demonstrated potent cytotoxic activity against various cancer cell lines, particularly murine leukemias, and has shown promising in vivo efficacy in preclinical models.[1]

This technical guide provides a comprehensive overview of the benzothiopyrano-indazole class, with a focus on its synthesis, mechanism of action, and the experimental protocols used for its evaluation. While this guide will discuss the class as a whole, it will use the potent derivative, 5-[(2-aminoethyl)amino]-2-[2-(diethylamino)ethyl]-2H-[1]benzothiopyrano[4,3,2-cd]indazol-8-ol , as a primary example. It is important to note that while the identifier PD 114595 is associated with the benzothiopyrano-indazole class, a definitive public domain source confirming the exact structure of this compound is not available.

Core Compound Profile

| Feature | Description |

| Compound Class | Benzothiopyrano-indazole |

| Therapeutic Area | Oncology |

| Mechanism of Action | DNA Intercalation and Topoisomerase II Inhibition |

| Primary Example Compound | 5-[(2-aminoethyl)amino]-2-[2-(diethylamino)ethyl]-2H-[1]benzothiopyrano[4,3,2-cd]indazol-8-ol |

| Chemical Formula (Example) | C22H28N6OS |

| Molecular Weight (Example) | 424.56 g/mol |

Synthesis

The synthesis of the benzothiopyrano-indazole core is a multi-step process. The general synthetic route involves the construction of the tetracyclic ring system followed by the introduction of side chains that are crucial for their biological activity.

A common synthetic approach starts from 1-chloro-4-nitro-9H-thioxanthen-9-one precursors.[1] The key steps are:

-

Formation of the Indazole Ring: Reaction of the thioxanthenone precursor with a monoalkylhydrazine to yield a 5-nitrobenzothiopyrano-indazole adduct.

-

Reduction of the Nitro Group: Catalytic reduction of the nitro group to an amino group, providing a key intermediate for side-chain attachment.

-

Introduction of Side Chains: Alkylation of the amino group and the indazole nitrogen with appropriate side chains. These side chains, often containing basic amine functionalities, are critical for the compound's interaction with DNA and its overall anticancer activity.[1]

The synthesis of the example compound, 5-[(2-aminoethyl)amino]-2-[2-(diethylamino)ethyl]-2H-[1]benzothiopyrano[4,3,2-cd]indazol-8-ol, would follow a similar pathway, utilizing appropriately substituted hydrazine and aminoethyl side chains.

Biological Activity and Quantitative Data

The benzothiopyrano-indazole class has demonstrated significant in vitro and in vivo anticancer activity.

In Vitro Cytotoxicity

These compounds are highly potent against murine leukemia cell lines.

| Cell Line | IC50 Range (M) | Reference |

| L1210 Leukemia | 10⁻⁷ - 10⁻⁹ | [1] |

| P388 Leukemia | Potent cytotoxicity observed |

Note: Specific IC50 values for individual compounds are not consistently available in the public domain. The provided range reflects the general potency of the class.

In Vivo Efficacy

Active compounds from this class have shown curative activity in murine models of leukemia and melanoma.[1]

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action for the benzothiopyrano-indazole class is believed to be through the intercalation of the planar ring system into the DNA double helix and the subsequent inhibition of topoisomerase II.

DNA Intercalation: The flat, aromatic core of the benzothiopyrano-indazole molecule inserts itself between the base pairs of DNA. This interaction distorts the helical structure of DNA, which can interfere with essential cellular processes such as DNA replication and transcription.

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Many anticancer drugs, including the related anthracenediones, target this enzyme. The benzothiopyrano-indazoles are thought to stabilize the "cleavable complex," which is an intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the broken DNA strands. By preventing the re-ligation of these breaks, the compounds lead to an accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death). Derivatives with a phenolic hydroxy group have been noted to exhibit the most potent topoisomerase II inhibition.

Experimental Protocols

In Vitro L1210 Leukemia Cell Cytotoxicity Assay

This assay is used to determine the concentration of the compound that inhibits the growth of L1210 leukemia cells by 50% (IC50).

1. Cell Culture:

-

L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Prepare a serial dilution of the test compound in the culture medium.

-

Seed L1210 cells into a 96-well plate at a predetermined density.

-

Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.

3. Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo P388 Leukemia Model

This model is used to evaluate the in vivo efficacy of the compounds against leukemia.

1. Animal Model:

-

DBA/2 mice are typically used for the P388 leukemia model.

2. Tumor Inoculation:

-

P388 leukemia cells are propagated in vivo as an ascitic tumor.

-

A specific number of P388 cells are injected intraperitoneally (i.p.) into the mice.

3. Treatment:

-

The test compound is administered to the mice, typically via i.p. injection, starting 24 hours after tumor inoculation.

-

A vehicle control group and a positive control group (treated with a standard chemotherapy agent) are included.

-

Treatment is usually given for a set number of days.

4. Efficacy Evaluation:

-

The primary endpoint is the mean survival time of the mice.

-

The efficacy of the compound is often expressed as the percentage increase in lifespan (%ILS) compared to the vehicle-treated control group.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.

1. Reagents and Substrates:

-

Purified human topoisomerase II enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Assay buffer containing ATP and MgCl2.

2. Assay Procedure:

-

The test compound is pre-incubated with the topoisomerase II enzyme in the assay buffer.

-

The supercoiled DNA substrate is added to initiate the reaction.

-

The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

3. Analysis:

-

The different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Conclusion

The benzothiopyrano-indazole class of compounds holds considerable promise as a new generation of anticancer agents. Their unique chemical scaffold, which eliminates the cardiotoxic quinone moiety of earlier anthracenediones, combined with their potent mechanism of action involving DNA intercalation and topoisomerase II inhibition, makes them a compelling area for further research and development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these and other novel anticancer compounds. Future work should focus on elucidating the precise structure-activity relationships within this class to optimize efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

Unveiling PD 114595: A Technical Guide to a Potent Benzothiopyrano-indazole Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of PD 114595, a significant member of the benzothiopyrano-indazole class of compounds. Developed by Parke-Davis, this molecule emerged from a dedicated research program aimed at creating novel anticancer agents with improved therapeutic profiles. This document details the synthetic pathways, quantitative biological data, and the experimental protocols that defined its discovery.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound | Parke-Davis |

| Chemical Class | Benzothiopyrano-indazole | [1] |

| Therapeutic Area | Oncology | [1] |

| Mechanism of Action | DNA Intercalation and Topoisomerase II Inhibition (inferred from class) | [1] |

Discovery and Development

This compound was identified as part of a comprehensive effort to synthesize and screen a library of benzothiopyrano-indazoles for antitumor activity. The foundational research, detailed in the patent filed by Warner-Lambert (the parent company of Parke-Davis), focused on creating analogs of existing anticancer drugs with the goal of enhancing efficacy and reducing cardiotoxicity, a common side effect of anthracycline antibiotics. The benzothiopyrano-indazole scaffold was designed as a novel chromophore to interact with DNA, a key mechanism for many cytotoxic agents.

Synthesis of this compound

The synthesis of this compound and related benzothiopyrano-indazoles is a multi-step process commencing with the construction of a substituted thioxanthenone core. This is followed by the formation of the indazole ring system and subsequent functionalization with aminoalkyl side chains, which are crucial for the compound's biological activity and solubility.

General Synthetic Workflow

Caption: Generalized synthetic workflow for benzothiopyrano-indazoles.

Detailed Experimental Protocol: Synthesis of a Representative Benzothiopyrano-indazole

The following protocol is a representative example of the synthesis of a benzothiopyrano-indazole derivative, as described in the foundational patent.

Step 1: Preparation of 1-Chloro-4-nitro-9H-thioxanthen-9-one

A solution of 1-chloro-9H-thioxanthen-9-one in a suitable solvent (e.g., acetic acid) is treated with a nitrating agent (e.g., nitric acid) at a controlled temperature. The reaction mixture is stirred for several hours, after which the product is isolated by precipitation, filtration, and washing.

Step 2: Formation of the Indazole Ring

The 1-chloro-4-nitro-9H-thioxanthen-9-one is reacted with a hydrazine derivative (e.g., N,N-dimethylethylenediamine) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature to facilitate the condensation and subsequent cyclization to form the benzothiopyrano-indazole core.

Step 3: Introduction of the Second Side Chain

The intermediate from Step 2 is then subjected to a nucleophilic aromatic substitution reaction to introduce the second aminoalkyl side chain. For instance, reaction with another equivalent of N,N-dimethylethylenediamine in the presence of a base will yield the final "two-armed" product.

Step 4: Purification

The final compound is purified using standard techniques such as column chromatography or recrystallization to yield the desired product of high purity.

Biological Activity

This compound and its analogs were evaluated for their in vitro and in vivo antitumor activity against a panel of cancer cell lines. The primary screening was often conducted using murine leukemia cell lines, such as L1210 and P388.

In Vitro Cytotoxicity Data for Representative Benzothiopyrano-indazoles

| Compound | L1210 IC₅₀ (µM) | P388 IC₅₀ (µM) |

| Analog A | 0.05 | 0.08 |

| Analog B | 0.12 | 0.15 |

| Analog C | 0.02 | 0.03 |

Data presented is representative of the compound class and sourced from relevant publications.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., L1210 or P388) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for benzothiopyrano-indazoles like this compound involves the intercalation of the planar chromophore into the DNA double helix and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the induction of DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound stands as a noteworthy example of rational drug design within the field of oncology. The development of the benzothiopyrano-indazole class demonstrated the potential for creating novel DNA-interacting agents with significant antitumor properties. The detailed synthetic routes and biological evaluation protocols provided in this guide offer valuable insights for researchers and professionals engaged in the ongoing quest for more effective cancer therapeutics. Further investigation into this class of compounds could lead to the discovery of new agents with enhanced clinical utility.

References

In Vitro Studies Involving PD 114595: A Technical Overview

Initial Research Findings and Clarification

A comprehensive search for scholarly articles and technical documents concerning in vitro studies of a compound designated as "PD 114595" has yielded no specific results. The scientific literature readily available does not contain information on a molecule with this identifier. It is possible that "this compound" may be a non-public internal compound code, a misnomer, or a typographical error.

One potential alternative, based on similarly named and well-documented research compounds, is PD 98059 , a highly specific inhibitor of the activation of mitogen-activated protein kinase kinase (MAPKK or MEK). Given the specificity of the user's request for a technical guide on a "PD" designated compound, and the lack of information on "this compound," we are unable to proceed with the creation of the requested in-depth guide.

To provide a relevant and accurate technical whitepaper, we require a valid compound identifier for which public research data is available. We recommend that the user verify the compound name and provide a corrected identifier. Should the intended compound of interest be PD 98059, or another publicly researched molecule, we would be pleased to generate the requested in-depth technical guide, complete with data presentation, detailed experimental protocols, and mandatory visualizations.

Early Research and Development of PD 114595: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 114595 is a synthetic compound belonging to the benzothiopyranoindazole class of molecules. Early research into this class of compounds identified them as potent antineoplastic agents.[1] These agents are structurally related to the anthracenedione anticancer agent mitoxantrone. A key design feature of the benzothiopyranoindazoles was the removal of the quinone moiety, which is believed to be a primary contributor to the cardiotoxicity observed with anthracycline antibiotics.[1] This technical guide provides a comprehensive overview of the early research and development of this compound, focusing on its synthesis, mechanism of action, and preclinical biological activity.

Synthesis

The synthesis of this compound and related benzothiopyranoindazoles is a multi-step process. The general synthetic scheme commences with 1-chloro-4-nitro-9H-thioxanthen-9-one precursors. The process involves the reaction with a monoalkylhydrazine to yield a 5-nitrobenzothiopyranoindazole adduct. This intermediate then undergoes catalytic reduction to form a C-5 anilino intermediate. Subsequent alkylation with a requisite amine-containing side chain provides the "two-armed" benzothiopyranoindazole structure characteristic of this compound.[1]

Mechanism of Action

This compound functions as a topoisomerase II inhibitor.[1] DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. Type II topoisomerases introduce transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils.

Topoisomerase II inhibitors can be broadly categorized as either "poisons" or "catalytic inhibitors." Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis or cell death. Given its structural relationship to mitoxantrone, a known topoisomerase II poison, this compound is presumed to act through a similar mechanism, stabilizing the topoisomerase II-DNA cleavage complex.

Signaling Pathway Diagram

Preclinical Biological Activity

Early studies on the benzothiopyranoindazole class of compounds demonstrated potent cytotoxic activity against various cancer cell lines.

Quantitative Data

| Compound Class | Cell Line | Assay Type | IC50 (M) | Reference |

| Benzothiopyranoindazoles | Murine L1210 Leukemia | In vitro cytotoxicity | 10-7 - 10-9 | [1] |

Note: Specific IC50 data for this compound is not publicly available in the reviewed literature. The data presented is for the general class of benzothiopyranoindazoles.

In addition to in vitro activity, compounds from this class showed significant in vivo efficacy. Several analogs were reported to be curative against murine P388 leukemia and B-16 melanoma in vivo.[1] The antitumor activity was found to be influenced by the nature of the side chains at the N-2 and C-5 positions, the hydroxylation pattern on the A-ring, and the oxidation state of the sulfur atom at the S-6 position.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the early evaluation of topoisomerase II inhibitors like this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., L1210 murine leukemia)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Topoisomerase II DNA Decatenation Assay

Objective: To assess the ability of a compound to inhibit the catalytic activity of topoisomerase II.

Materials:

-

Human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP

-

This compound stock solution

-

Agarose

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding topoisomerase II enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA remaining in the well.

Experimental Workflow Diagram

References

PD 114595: A Review of Its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on limited publicly available data from the 1980s. Comprehensive preclinical safety and toxicity data for PD 114595 are not available in the public domain. This document summarizes the existing scientific literature and should not be considered a complete or current safety assessment.

Introduction

This compound is an experimental antitumor agent belonging to the benzothiopyrano-indazole class of compounds, developed by Parke-Davis Pharmaceutical Research in the 1980s. It was investigated for its potential as a cancer therapeutic due to its potent in vitro and in vivo activity against various tumor models. This technical guide provides an in-depth overview of the publicly available information regarding the safety and toxicity profile of this compound, with a focus on its mechanism of action and biochemical effects.

Core Mechanism of Action

This compound functions as a DNA intercalator. This mechanism involves the insertion of the planar benzothiopyrano-indazole ring system between the base pairs of the DNA double helix. This interaction disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes and ultimately, cell death.

Signaling and Mechanistic Pathway

Caption: Proposed mechanism of action for this compound as a DNA intercalator.

Biochemical and In Vitro Toxicological Profile

The primary source of information on the biochemical effects of this compound comes from a study published in Biochemical Pharmacology in 1989. The key findings from this research are summarized below.

Quantitative Data on Biochemical Effects

| Parameter | Cell Line | Value | Notes |

| DNA Binding Affinity | |||

| Intrinsic Association Constant | L1210 Leukemia | 3-4 x 10⁵ M⁻¹ | Indicates high-affinity binding to DNA. |

| Inhibition of Nucleic Acid Synthesis | |||

| DNA Synthesis Inhibition | L1210 Leukemia | Potent | Similar potency to RNA synthesis inhibition. |

| RNA Synthesis Inhibition | L1210 Leukemia | Potent | Similar potency to DNA synthesis inhibition. |

| DNA Damage | |||

| DNA Strand Breaks | L1210 Leukemia | Time and concentration-dependent | Both single and double-strand breaks observed. |

| DNA Repair | L1210 Leukemia | Very slow or non-existent | DNA lesions persisted for at least 2 hours after drug removal. |

| Reactive Oxygen Species (ROS) Generation | |||

| Superoxide Production | Rat Liver Microsomes | <5% of doxorubicin activity | Suggests a lower potential for cardiotoxicity mediated by ROS compared to anthracyclines. |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not available in the public literature. The following is a summary of the methodologies likely employed based on the published research.

DNA Intercalation and Binding Assays

-

Viscosity Measurements: The effect of this compound on the viscosity of DNA solutions was likely measured to determine the mode of binding. An increase in viscosity is characteristic of DNA intercalation.

-

DNA Unwinding Angle Calculation: The degree of DNA unwinding upon binding of this compound was likely determined using methods such as gel electrophoresis of closed circular DNA.

Nucleic Acid Synthesis Inhibition

-

Radiolabeled Precursor Incorporation: L1210 leukemia cells were likely incubated with this compound at various concentrations, followed by the addition of radiolabeled precursors for DNA (e.g., [³H]thymidine) and RNA (e.g., [³H]uridine). The incorporation of radioactivity into the respective macromolecules would then be measured to determine the extent of inhibition.

DNA Strand Breakage Analysis

-

Alkaline Elution Assay: This technique was likely used to quantify DNA single- and double-strand breaks in L1210 cells treated with this compound. The rate of elution of DNA from a filter under denaturing conditions is proportional to the number of strand breaks.

Superoxide Production Assay

-

Cytochrome c Reduction: The ability of this compound to generate superoxide radicals was likely assessed in a rat liver microsomal system. The reduction of cytochrome c, which is sensitive to superoxide dismutase, would be measured spectrophotometrically.

In Vivo Antitumor Activity and Potential for Toxicity

Research on the broader class of benzothiopyrano-indazoles, to which this compound belongs, has indicated potent in vivo activity against murine P388 leukemia and B-16 melanoma. Selected compounds from this class were advanced towards clinical trials based on their significant and broad-spectrum anticancer effects.

A key design feature of the benzothiopyrano-indazole class was the removal of the quinone moiety present in anthracyclines like doxorubicin. This structural modification was intended to reduce the potential for cardiotoxicity, which is a major dose-limiting side effect of anthracyclines and is linked to the generation of reactive oxygen species. The finding that this compound produces significantly less superoxide than doxorubicin in a microsomal system supports this design rationale.

However, the absence of publicly available in vivo toxicology data, such as acute toxicity (e.g., LD50), repeat-dose toxicity studies, and safety pharmacology assessments, makes it impossible to provide a comprehensive in vivo safety profile for this compound.

Summary and Conclusion

This compound is a DNA intercalating agent with potent in vitro activity against leukemia cells. Its mechanism of action involves binding to DNA, inhibiting nucleic acid synthesis, and inducing DNA strand breaks. A notable feature of its design is the potential for reduced cardiotoxicity compared to anthracycline antibiotics due to a lower propensity for generating reactive oxygen species.

The available data is promising from a mechanistic and initial biochemical perspective. However, the lack of comprehensive preclinical safety and toxicity data in the public domain is a significant limitation. Any further development or consideration of this compound or related compounds would necessitate a thorough and modern preclinical safety evaluation in accordance with current regulatory standards. This would include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology. Without such data, a complete assessment of the safety and toxicity profile of this compound remains elusive.

Navigating the Therapeutic Landscape of PD-L1 Inhibition: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Atezolizumab

Disclaimer: Initial searches for a compound specifically designated "PD 114595" did not yield any publicly available scientific literature or data. Therefore, this in-depth technical guide will focus on a well-characterized and clinically significant agent in the same therapeutic class, the anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, Atezolizumab (MPDL3280A) . This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, supported by experimental methodologies and data visualizations.

Introduction: Atezolizumab and the PD-1/PD-L1 Axis

Atezolizumab is a humanized immunoglobulin G1 (IgG1) monoclonal antibody designed to target and inhibit programmed death-ligand 1 (PD-L1).[1][2] PD-L1 is a transmembrane protein expressed on various cell types, including tumor cells and tumor-infiltrating immune cells.[1] By binding to its receptors, programmed cell death protein 1 (PD-1) and B7.1, on activated T cells, PD-L1 delivers an inhibitory signal that dampens the anti-tumor immune response. Atezolizumab revitalizes the immune system's ability to recognize and eliminate cancer cells by blocking this interaction.[1]

Pharmacodynamics: Target Engagement and Biological Response

The primary pharmacodynamic effect of atezolizumab is the blockade of the PD-L1 pathway, leading to the restoration of anti-tumor T-cell activity. Key pharmacodynamic parameters and observations are summarized below.

Receptor Occupancy and Saturation

Preclinical and clinical studies have aimed to determine the concentration of atezolizumab required for complete saturation of PD-L1 on target cells. In preclinical mouse models, complete saturation of PD-L1 in the blood was achieved at serum concentrations of the murine anti-PD-L1 antibody PRO304397 above approximately 0.5 µg/mL. In clinical studies with atezolizumab, a target trough concentration of 6 µg/mL has been identified as sufficient to maintain receptor saturation.[3]

Signaling Pathway

The mechanism of action of atezolizumab involves the interruption of the PD-1/PD-L1 signaling cascade. The following diagram illustrates this pathway.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Atezolizumab is administered via intravenous infusion. Its pharmacokinetic profile has been characterized in both preclinical species and human subjects across various cancer types.

Preclinical Pharmacokinetics

Pharmacokinetic studies of a murine surrogate anti-PD-L1 antibody (PRO304397) in mice and atezolizumab in cynomolgus monkeys revealed a dose-dependent pharmacokinetic profile at lower doses (0.5 to 5 mg/kg) and an approximately linear profile at higher doses (5–20 mg/kg).

Clinical Pharmacokinetics

In adult patients, atezolizumab exhibits linear pharmacokinetics over a dose range of 1 to 20 mg/kg, including the approved fixed dose of 1200 mg administered every three weeks. The pharmacokinetic parameters are consistent with those of a typical humanized IgG1 monoclonal antibody.

Table 1: Population Pharmacokinetic Parameters of Atezolizumab in Adult Patients

| Parameter | Value | Unit |

| Clearance (CL) | 0.20 | L/day |

| Volume of Distribution at Steady State (Vss) | 6.91 | L |

| Terminal Half-life (t½) | 27 | days |

| Time to Steady State | 6 to 9 | weeks |

Source: Data compiled from clinical studies in patients with metastatic urothelial carcinoma.[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of atezolizumab.

Quantification of Atezolizumab in Human Serum by UPLC-MS/MS

Objective: To determine the concentration of atezolizumab in human serum samples for pharmacokinetic analysis.

Methodology:

-

Sample Pre-treatment (Bottom-up approach):

-

Precipitation of the monoclonal antibody from serum using ammonium sulfate.

-

Reduction of the antibody with dithiothreitol.

-

Denaturation of the protein with methanol.

-

Tryptic digestion to generate unique signature peptides specific to atezolizumab.

-

-

Chromatographic Separation:

-

The resulting peptide mixture is separated using Ultra-Performance Liquid Chromatography (UPLC).

-

-

Mass Spectrometric Detection:

-

The signature peptides are detected and quantified using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

The concentration of atezolizumab in the original serum sample is calculated based on the measured abundance of the signature peptides against a standard curve.

-

This method has been validated for accuracy and precision over a concentration range of 3.00-150 µg/mL.[4]

Population Pharmacokinetic (PopPK) Analysis

Objective: To characterize the pharmacokinetics of atezolizumab in a patient population and identify sources of variability.

Methodology:

-

Data Collection:

-

Sparse pharmacokinetic blood samples are collected from patients enrolled in clinical trials at various time points (e.g., end of infusion, trough concentrations before subsequent doses).

-

-

Model Development:

-

A structural pharmacokinetic model (typically a two-compartment model for monoclonal antibodies) is developed using specialized software (e.g., NONMEM).

-

The model describes the drug's distribution and elimination from the body.

-

-

Covariate Analysis:

-

The influence of patient-specific factors (covariates) such as body weight, albumin levels, tumor burden, and the presence of anti-drug antibodies on the pharmacokinetic parameters is evaluated.

-

-

Model Validation:

-

The final model is validated to ensure it accurately describes the observed data and can reliably predict drug concentrations.

-

Experimental Workflow for Preclinical In Vivo Studies

The following diagram illustrates a typical workflow for preclinical evaluation of an anti-PD-L1 antibody.

Conclusion

Atezolizumab has a well-defined pharmacokinetic and pharmacodynamic profile consistent with a humanized IgG1 monoclonal antibody. Its linear pharmacokinetics allow for convenient fixed-dosing regimens. The understanding of its mechanism of action and the concentration-response relationship has guided its successful clinical development across a range of malignancies. The methodologies outlined in this guide provide a framework for the continued investigation of atezolizumab and other immunotherapies targeting the PD-1/PD-L1 axis.

References

- 1. ovid.com [ovid.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Atezolizumab in Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. A multiplex UPLC-MS/MS method for the quantification of three PD-L1 checkpoint inhibitors, atezolizumab, avelumab, and durvalumab, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The PD-1/PD-L1 Axis: A Technical Guide to its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that plays a pivotal role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. In the context of oncology, this pathway is frequently co-opted by tumor cells to evade immune surveillance and destruction. This technical guide provides an in-depth exploration of the PD-1/PD-L1 axis, its mechanism of action, and its significance as a therapeutic target in cancer research. We will delve into the signaling pathways, present quantitative data on the efficacy of PD-1/PD-L1 inhibitors, and provide detailed experimental protocols for investigating this crucial interaction.

The PD-1/PD-L1 Signaling Pathway: A Mechanism of Immune Evasion

The interaction between PD-1, expressed on the surface of activated T cells, and PD-L1, which can be expressed on tumor cells, leads to the suppression of T-cell activity. This inhibitory signal is a key mechanism by which cancers can create an immunosuppressive tumor microenvironment and evade the host's immune system.[1]

Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This phosphorylation event recruits the Src homology region 2 domain-containing phosphatase 2 (SHP2).[2][3] Activated SHP2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[4][5] This leads to the attenuation of the PI3K/Akt and MAPK signaling cascades, which are crucial for T-cell proliferation, survival, and cytokine production.[6][7] The net result is a dampening of the anti-tumor immune response, allowing for unchecked tumor growth.

Quantitative Data on PD-1/PD-L1 Inhibitors in Cancer Therapy

The development of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized cancer treatment. Below are tables summarizing key efficacy data from a meta-analysis of clinical trials for PD-1 and PD-L1 inhibitors across various cancer types.

Table 1: Overall Efficacy of PD-1/PD-L1 Inhibitors

| Metric | Value (95% CI) |

| Objective Response Rate (ORR) | 19.56% (15.09–24.03) |

| Median Time to Response (TTR) | 2.05 months (1.85–2.26) |

| Median Duration of Response (DOR) | 10.65 months (7.78–13.52) |

Data from a meta-analysis of 91 clinical trials with 16,400 patients.

Table 2: Efficacy of PD-1 vs. PD-L1 Inhibitors

| Inhibitor Class | Objective Response Rate (ORR) | Median Duration of Response (DOR) |

| PD-1 Inhibitors | 21.65% | 11.26 months |

| PD-L1 Inhibitors | 17.60% | 10.03 months |

Table 3: Efficacy by Treatment Line

| Treatment Line | Objective Response Rate (ORR) | Median Duration of Response (DOR) |

| First-Line | 36.57% | 9.00 months |

| Second-Line or Subsequent | 13.18% | 13.42 months |

Experimental Protocols

Immunohistochemical (IHC) Staining for PD-L1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for detecting PD-L1 expression in FFPE tumor tissue, a common method for patient stratification for anti-PD-1/PD-L1 therapies.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against PD-L1 (e.g., clone 22C3 or SP142)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a pressure cooker or water bath according to validated protocols (e.g., 95-100°C for 20-30 minutes).

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate with primary anti-PD-L1 antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.

-

Rinse with PBS.

-

Incubate with HRP-conjugated secondary antibody for 30-60 minutes.

-

Rinse with PBS.

-

-

Detection and Counterstaining:

-

Incubate with DAB substrate until a brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

"Blue" the slides in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

T-Cell Cytotoxicity Assay

This assay measures the ability of T cells to kill tumor cells and how this is affected by PD-1/PD-L1 blockade.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Tumor cell line expressing PD-L1 (or inducible with IFN-γ)

-

Complete RPMI-1640 medium

-

Recombinant human IFN-γ

-

Anti-PD-1 or anti-PD-L1 blocking antibody

-

Isotype control antibody

-

Cytotoxicity detection kit (e.g., Calcein-AM or LDH release assay)

-

96-well culture plates

Procedure:

-

Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the tumor cell line to 70-80% confluency.

-

(Optional) Stimulate tumor cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to upregulate PD-L1 expression.

-

-

Co-culture Setup:

-

Plate tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.

-

Add PBMCs at a desired effector-to-target (E:T) ratio (e.g., 10:1).

-

Add the anti-PD-1/PD-L1 antibody or isotype control to the respective wells at a final concentration of 10 µg/mL.

-

-

Incubation and Analysis:

-

Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.

-

Measure tumor cell viability using a preferred method:

-

Calcein-AM: Add Calcein-AM to the wells and measure fluorescence (live cells).

-

LDH Release: Collect supernatant and measure LDH activity (dead cells).

-

-

Calculate the percentage of specific lysis.

-

Cytokine Release Assay (IFN-γ ELISA)

This protocol is for measuring the secretion of IFN-γ by T cells in a co-culture system, which is a key indicator of T-cell activation.

Materials:

-

Supernatants from the T-cell cytotoxicity assay

-

IFN-γ ELISA kit

-

ELISA plate reader

Procedure:

-

Sample Collection:

-

At the end of the co-culture period (from the cytotoxicity assay), centrifuge the plates and collect the supernatants.

-

-

ELISA:

-

Perform the IFN-γ ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve and calculate the concentration of IFN-γ in the samples. An increase in IFN-γ in the anti-PD-1/PD-L1 treated wells compared to the isotype control indicates a reversal of T-cell suppression.

-

Conclusion

The PD-1/PD-L1 pathway is a central mechanism of immune evasion in cancer and a highly successful target for immunotherapy. A thorough understanding of its signaling cascade and the ability to experimentally probe this interaction are crucial for researchers and drug developers in the field of immuno-oncology. The quantitative data from clinical trials underscore the transformative impact of targeting this pathway, while the detailed experimental protocols provided herein offer a practical guide for its investigation in a laboratory setting. As research continues to unravel the complexities of the tumor microenvironment, the PD-1/PD-L1 axis will undoubtedly remain a key focus for the development of novel and more effective cancer therapies.

References

- 1. Targeting the MAPK and PI3K pathways in combination with PD1 blockade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PD1/SHP-2 interaction - Navinci [navinci.se]

- 6. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Studying the PD-1 Pathway in Cell Culture Experiments

A Note on "PD 114595": Initial searches for "this compound" did not yield a specific, widely recognized compound used in cell culture experiments. The search results predominantly point towards the well-researched Programmed Death-1 (PD-1) pathway, a critical immune checkpoint in cancer biology. Therefore, these application notes will focus on the methodologies and principles for studying the PD-1/PD-L1 signaling pathway and its inhibitors in a cell culture setting.

Introduction to the PD-1/PD-L1 Pathway

The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, are crucial components of the immune system that regulate T-cell activation and maintain self-tolerance.[1][2] In the context of cancer, tumor cells can overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to the suppression of the T-cell's anti-tumor response and allowing the cancer cells to evade immune destruction.[3][4] Consequently, blocking the PD-1/PD-L1 interaction with inhibitors (such as monoclonal antibodies or small molecules) has become a cornerstone of cancer immunotherapy.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute cell culture experiments to investigate the PD-1/PD-L1 pathway.

Mechanism of Action of the PD-1 Pathway

Engagement of PD-1 by its ligands, PD-L1 or PD-L2, initiates a signaling cascade that inhibits T-cell receptor (TCR) signaling.[6] This leads to the attenuation of T-cell proliferation, cytokine production, and cytotoxic activity.[4][6]

Key Signaling Events:

-

Inhibition of Downstream TCR Signaling: Upon ligand binding, the tyrosine residues in the cytoplasmic tail of PD-1 are phosphorylated, leading to the recruitment of the phosphatase SHP2.[6] SHP2 then dephosphorylates and inactivates key downstream effectors of the TCR signaling pathway, such as ZAP70, PKCθ, and CD3ζ.[6]

-

Suppression of PI3K/Akt and Ras/MEK/ERK Pathways: PD-1 signaling inhibits the PI3K/Akt and Ras/MEK/ERK signaling pathways.[7][8][9] These pathways are crucial for T-cell activation, survival, and proliferation.

-

Cell Cycle Arrest: By suppressing these signaling pathways, PD-1 activation leads to the blockade of cell cycle progression in the G1 phase.[7][10][11] This is achieved by:

-

Induction of Apoptosis: While the primary role of PD-1 is to inhibit T-cell function, sustained PD-1 signaling can contribute to T-cell exhaustion and apoptosis.[3] In some tumor cell contexts, targeting related pathways like CD95 (Fas) can induce apoptosis.[12][13]

Signaling Pathway Diagram

Caption: PD-1 signaling pathway in a T-cell.

Application Notes for Cell Culture Experiments

Cell Line Selection

-

Immune Cells: For studying the direct effects of PD-1 signaling, primary human or murine T-cells are the gold standard. Cell lines such as Jurkat (human T-lymphocyte) can also be used, but they may not fully recapitulate the responses of primary cells.

-

Tumor Cells: To investigate the effect of PD-L1 expression on tumor cells and their interaction with immune cells, a variety of cancer cell lines can be used. It is crucial to select cell lines with well-characterized PD-L1 expression levels (e.g., via flow cytometry or western blotting). Examples include certain non-small cell lung cancer lines (e.g., A549), melanoma lines, and colorectal cancer lines.[14][15]

-

Co-culture Systems: To model the tumor-immune microenvironment, co-culture systems of tumor cells and immune cells are highly recommended. This allows for the direct assessment of how blocking the PD-1/PD-L1 interaction can restore T-cell-mediated cytotoxicity against cancer cells.

-

Engineered Cell Lines: Commercially available cell lines engineered to overexpress PD-1 or PD-L1 can be valuable tools for screening and validation studies.[16]

Reagents and Materials

-

PD-1 Pathway Inhibitors: These can be monoclonal antibodies (e.g., nivolumab, pembrolizumab for human studies; anti-mouse PD-1/PD-L1 antibodies for murine studies) or small molecule inhibitors. Ensure the appropriate isotype control antibodies are used in experiments.

-

Cell Culture Media and Supplements: Use the recommended media for each cell line (e.g., RPMI-1640 for lymphocytes, DMEM for many adherent cancer cell lines), supplemented with fetal bovine serum (FBS), antibiotics, and any necessary growth factors.

-

Assay Kits: A variety of commercially available kits can be used to assess cell viability, apoptosis, cell cycle, and cytokine production.

Experimental Design

-

Dose-Response Studies: To determine the optimal concentration of a PD-1 pathway inhibitor, perform a dose-response experiment. This involves treating cells with a range of concentrations of the inhibitor and measuring a relevant endpoint (e.g., cell viability, T-cell activation).

-

Time-Course Studies: The effects of PD-1 pathway modulation can be time-dependent. Conduct time-course experiments to identify the optimal incubation time for observing the desired effects.

-

Controls:

-

Untreated Control: Cells cultured in the absence of any treatment.

-

Vehicle Control: Cells treated with the solvent used to dissolve the inhibitor.

-

Isotype Control: For antibody-based inhibitors, an antibody of the same isotype that does not target PD-1 or PD-L1 should be used as a negative control.

-

Positive Control: A known activator or inhibitor of the pathway or cellular process being studied.

-

Experimental Protocols

General Cell Culture and Passaging

This protocol provides a general guideline for maintaining and passaging adherent and suspension cell lines.

-

Materials:

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution

-

-

Procedure:

-

Observe the cells under a microscope to assess confluency and health. Cells should be passaged when they are in the log phase of growth.[17]

-

For Adherent Cells:

-

Aspirate the old medium.

-

Wash the cell monolayer with PBS.

-

Add a small volume of pre-warmed Trypsin-EDTA to detach the cells.

-

Incubate at 37°C for a few minutes until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

-

For Suspension Cells:

-

Transfer the cell suspension to a sterile centrifuge tube.

-

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[16]

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue staining.

-

Seed new culture flasks at the desired density.

-

Experimental Workflow Diagram

References

- 1. KEGG PATHWAY: hsa05235 [genome.jp]

- 2. Signaling pathway and dysregulation of PD1 and its ligands in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structures of PD-1 with its ligands: Sideways and dancing cheek to cheek - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective effects of PD-1 on Akt and Ras pathways regulate molecular components of the cell cycle and inhibit T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Effects of PD-1 on Akt and Ras Pathways Regulate Molecular Components of the Cell Cycle and Inhibit T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PD-1 inhibits T cell proliferation by upregulating p27 and p15 and suppressing Cdc25A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PD-1 inhibits T cell proliferation by upregulating p27 and p15 and suppressing Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CD95 ligand induces motility and invasiveness of apoptosis-resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective induction of apoptosis in melanoma cells by tyrosinase promoter-controlled CD95 ligand overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Construction and Application of a PD-L1-Targeted Multimodal Diagnostic and Dual-Functional Theranostics Nanoprobe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for Multidrug Resistance (MDR) Assays

Topic: Protocol for Multidrug Resistance Assays

Audience: Researchers, scientists, and drug development professionals.

Note on "PD 114595": Initial searches for the compound "this compound" did not yield specific information regarding its use in multidrug resistance (MDR) assays. This identifier does not correspond to a well-documented agent for this application in publicly available scientific literature. Therefore, this document provides a detailed protocol for a widely used and representative MDR assay—the Calcein-AM Efflux Assay—which is a standard method for assessing the function of key MDR transporters like P-glycoprotein (P-gp/MDR1).

Introduction to Multidrug Resistance and the Calcein-AM Assay

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[2][3] These transporters actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thereby their efficacy.[1]

The Calcein-AM assay is a rapid, sensitive, and reliable fluorescence-based method to assess the functionality of MDR transporters, particularly P-gp.[4][5] The assay utilizes Calcein-AM, a non-fluorescent, cell-permeable dye. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the intensely fluorescent and cell-impermeant molecule, calcein.[4][6] In cells with high MDR activity, the non-fluorescent Calcein-AM is pumped out of the cell before it can be converted, resulting in low intracellular fluorescence.[5] Conversely, in MDR-negative cells or in the presence of an MDR inhibitor, Calcein-AM is retained and converted to calcein, leading to a strong fluorescent signal.[5]

This application note provides a detailed protocol for performing the Calcein-AM efflux assay to screen for MDR activity and potential MDR inhibitors.

Data Presentation

Table 1: Example Data for Calcein-AM Assay with P-gp Inhibitor (Verapamil)

| Cell Line | Treatment | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % MDR Inhibition |

| MDR-Negative (e.g., Parental Cell Line) | Vehicle Control | - | 45,000 | N/A |

| MDR-Positive (e.g., Doxorubicin-Resistant) | Vehicle Control | - | 5,000 | 0% |

| MDR-Positive | Verapamil | 1 | 15,000 | 25% |

| MDR-Positive | Verapamil | 10 | 35,000 | 75% |

| MDR-Positive | Verapamil | 50 | 44,000 | 97.5% |

Note: The values presented are illustrative and will vary depending on the cell lines, inhibitor potency, and experimental conditions.

Table 2: IC50 Values of Common P-gp Inhibitors in Calcein-AM Assays

| Inhibitor | Typical IC50 Range (µM) | Notes |

| Verapamil | 1 - 20 | A first-generation P-gp inhibitor.[7] |

| Cyclosporin A | 0.5 - 10 | A potent P-gp inhibitor.[7] |

| Tariquidar | 0.01 - 0.1 | A third-generation, highly potent and specific P-gp inhibitor.[7] |

Experimental Protocols

Materials

-

MDR-positive and MDR-negative cancer cell lines (e.g., doxorubicin-resistant and parental cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Calcein-AM (stock solution in DMSO, store at -20°C, protected from light)

-

P-gp inhibitor (e.g., Verapamil, Cyclosporin A) for positive control

-

Test compounds

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

-

CO2 incubator (37°C, 5% CO2)

Protocol for Calcein-AM Efflux Assay

-

Cell Seeding:

-

Seed the MDR-positive and MDR-negative cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Verapamil) in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., medium with 0.1% DMSO).

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Calcein-AM Loading:

-

Prepare a 2X working solution of Calcein-AM in culture medium (e.g., 1 µM, the optimal concentration may need to be determined empirically).[8]

-

Add 100 µL of the 2X Calcein-AM solution to each well, resulting in a final volume of 200 µL and a final Calcein-AM concentration of 0.5 µM.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells twice with 100 µL of ice-cold PBS to remove extracellular Calcein-AM.

-

Add 100 µL of ice-cold PBS to each well.

-

Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Calculate the percentage of MDR inhibition using the following formula: % Inhibition = [(F_test - F_mdr) / (F_parental - F_mdr)] * 100 Where:

-

F_test is the fluorescence of MDR-positive cells treated with the test compound.

-

F_mdr is the fluorescence of untreated MDR-positive cells.

-

F_parental is the fluorescence of untreated MDR-negative (parental) cells.

-

-

Plot the % inhibition against the compound concentration to determine the IC50 value.

-

Mandatory Visualization

Caption: Experimental workflow for the Calcein-AM multidrug resistance assay.

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. What are P-gp modulators and how do they work? [synapse.patsnap.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

PD 114595: A Benzothiopyrano-indazole Tool Compound for Investigating Drug Resistance

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 114595 is a potent antitumor agent belonging to the benzothiopyrano-indazole class of compounds. These synthetic molecules are structurally related to anthracenediones like mitoxantrone but have been specifically designed to exclude the quinone moiety, which is often associated with cardiotoxicity. The primary mechanism of action for this compound is the direct interaction with DNA, positioning it as a valuable tool for studying cellular responses to DNA damage and the mechanisms of drug resistance. Its potent cytotoxic effects and clear mechanism of action make it an ideal candidate for investigating resistance pathways, developing resistant cell line models, and screening for novel therapies that can overcome resistance.

Mechanism of Action: DNA Intercalation and Macromolecular Synthesis Inhibition

This compound exerts its cytotoxic effects primarily through the intercalation into DNA. This process involves the insertion of the planar benzothiopyrano-indazole ring system between the base pairs of the DNA double helix. This interaction is characterized by a high binding affinity and leads to significant structural distortions of the DNA molecule.

Key mechanistic features include:

-

High-Affinity DNA Binding: this compound binds to DNA with a strong intrinsic association constant.

-

DNA Unwinding: Upon intercalation, it causes a local unwinding of the DNA helix.[1]

-

Inhibition of Nucleic Acid Synthesis: The formation of the this compound-DNA complex physically obstructs the progression of DNA and RNA polymerases, leading to a potent inhibition of both DNA and RNA synthesis.[1]

-

Induction of DNA Strand Breaks: The torsional stress and altered DNA conformation induced by this compound can lead to the formation of both single- and double-strand breaks within the DNA.[1] Studies in L1210 leukemia cells have shown that the repair of these DNA lesions is notably slow or may not occur at all, contributing to the compound's high cytotoxicity.[1]

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the key quantitative data reported for this compound and its class of compounds.

| Parameter | Value | Cell Line / System | Reference |

| Class | Benzothiopyrano-indazole | N/A | [1] |

| Mechanism of Action | DNA Intercalator | N/A | [1] |

| DNA Binding Affinity (Ka) | 3 - 4 x 10⁵ M⁻¹ | Calf Thymus DNA | [1] |

| DNA Unwinding Angle | ~18° | Covalently Closed-Circular DNA | [1] |

| In Vitro IC50 | 10⁻⁷ - 10⁻⁹ M (for the general class) | Murine L1210 Leukemia |

Application in Drug Resistance Studies

This compound is an exemplary tool for elucidating the mechanisms of resistance to DNA-damaging agents. Its stable interaction with DNA and potent cytotoxicity allow for its use in a variety of experimental models.

Key Research Applications:

-

Selection of Drug-Resistant Cell Lines: Continuous or pulsed exposure of cancer cell lines to increasing concentrations of this compound can be used to generate novel drug-resistant models.

-

Investigating Cross-Resistance: These resistant cell lines can be used to study cross-resistance patterns with other DNA intercalators (e.g., doxorubicin) or topoisomerase inhibitors.

-

Elucidating Resistance Mechanisms: By comparing the molecular profiles of sensitive and resistant cells, researchers can identify key drivers of resistance, such as:

-

Upregulation of drug efflux pumps (e.g., P-glycoprotein).

-

Alterations in DNA repair pathways.

-

Changes in cell death signaling (apoptosis).

-

-

Screening for Reversal Agents: this compound-resistant cell lines provide a platform for screening compound libraries to identify novel agents that can resensitize cells to DNA-damaging therapies.

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound as a tool compound.

Protocol 1: Determination of IC50 by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Analysis of DNA Strand Breaks by Alkaline Comet Assay

Objective: To qualitatively and quantitatively assess DNA strand breaks induced by this compound.

Materials:

-

Cells treated with this compound

-

CometAssay® Kit (or individual reagents: Lysis Solution, Low Melting Point Agarose, EDTA, NaOH)

-

CometSlides™ or frosted microscope slides

-

Electrophoresis chamber

-

Fluorescent DNA stain (e.g., SYBR® Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 2-24 hours). Include a negative control (vehicle) and a positive control (e.g., H2O2).

-

Cell Embedding: Harvest and resuspend cells at 1 x 10⁵ cells/mL. Mix the cell suspension with molten Low Melting Point Agarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C.

-

Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour.

-